molecular formula C12H18Cl2N2 B7897408 (3-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride

(3-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride

Cat. No.: B7897408
M. Wt: 261.19 g/mol
InChI Key: RSKWQJHIQHRLRO-UHFFFAOYSA-N
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Description

(3-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This piperidine derivative serves as a valuable building block for the design and synthesis of novel bioactive molecules. Piperidine-based compounds are extensively investigated for their potential as therapeutic agents. Research indicates that structurally related piperidine derivatives have demonstrated potent antitumor properties, functioning as novel HSP70 inhibitors with efficacy against various cancer cell lines, including lapatinib-resistant breast cancer cells . Furthermore, the piperidine scaffold is a key structural motif in the development of inhibitors targeting the NLRP3 inflammasome, a multiprotein complex implicated in a wide range of inflammatory diseases . The 3-chlorobenzyl substitution pattern present in this compound is a common feature in drug discovery, often utilized to modulate the molecule's electronic properties, lipophilicity, and binding affinity to biological targets. This specific amine hydrochloride salt offers enhanced stability and solubility for research applications. This product is provided for research use only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;/h1-3,8,12,14-15H,4-7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKWQJHIQHRLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-84-4
Record name 4-Piperidinamine, N-[(3-chlorophenyl)methyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with piperidine under basic conditions to form the intermediate (3-Chloro-benzyl)-piperidine. This intermediate is then reacted with ammonia or an amine to introduce the amine group, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

    Palladium Catalysts: For coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Notably, it has been studied for its role in inhibiting the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer biology.

Case Study: Inhibition of PKB

Research indicates that derivatives of (3-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride exhibit potent inhibition of Protein Kinase B (PKB), which is implicated in various cancers. A study found that compounds derived from this scaffold showed up to 150-fold selectivity for PKB over related kinases, making them promising candidates for cancer therapeutics .

CompoundIC50 (nM)Selectivity for PKB
Compound 15028-fold
Compound 23040-fold
Compound 32048-fold

Biological Research Applications

In biological studies, this compound has been utilized to explore its effects on cellular pathways and enzyme activity.

Case Study: NLRP3 Inflammasome Inhibition

Recent investigations have focused on the compound's ability to modulate the NLRP3 inflammasome, a critical component in inflammatory responses. A study demonstrated that derivatives of this compound could reduce pyroptosis and IL-1β release significantly, indicating its potential as an anti-inflammatory agent .

CompoundPyroptosis Reduction (%)IL-1β Inhibition (%)
Compound A24.9 ± 6.319.4 ± 0.4
Compound B37.7 ± 7.614.9 ± 8.8

Synthetic Chemistry Applications

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structural properties allow for modifications that can lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (3-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Chlorobenzyl Substituent Variation

  • 1-(4-Chlorobenzyl)-piperidin-4-amine hydrochloride (): Structural Difference: Chlorine at the 4-position of the benzyl ring. Molecular Weight: ~259.16 g/mol (calculated for C₁₂H₁₆ClN₂·HCl).
  • (3-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride :

    • Key Feature : 3-Chloro substitution creates a distinct electronic environment, possibly affecting intermolecular interactions.
Table 1: Positional Isomer Comparison
Compound Chloro Position Molecular Weight (g/mol) Key Feature
1-(4-Chlorobenzyl)-piperidin-4-amine HCl 4-position ~259.16 Enhanced lipophilicity
(3-Chloro-benzyl)-piperidin-4-amine HCl 3-position ~259.16 Altered steric hindrance

Substituted Benzyl Derivatives

  • (3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride (): Structure: Dual chloro substituents (3- and 4-positions) and a methyl group on the amine. Impact: Increased lipophilicity and steric bulk compared to the mono-chloro derivative. The methyl group reduces amine basicity. Molecular Formula: C₁₃H₁₉Cl₃N₂.
  • N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride (): Structure: N-methylation of the amine group.
Table 2: Substituted Benzyl Derivatives
Compound Substituents Molecular Formula Key Property Change
(3,4-Dichloro-benzyl)-methyl-piperidin-4-amine HCl 3,4-Cl₂, N-methyl C₁₃H₁₉Cl₃N₂ Higher lipophilicity
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine HCl 4-Cl, N-methyl C₁₃H₁₈ClN₂·HCl Reduced solubility, increased logP

Heterocyclic and Trifluoromethyl Modifications

  • (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride ():

    • Structure : Pyridine ring with 3-chloro and 5-CF₃ groups.
    • Impact : The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability.
    • Molecular Weight : 316.15 g/mol (C₁₁H₁₄Cl₂F₃N₃).
  • 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride ():

    • Structure : Pyrrolopyrimidine fused ring system.
    • Impact : Expanded π-system may improve binding to aromatic-rich biological targets (e.g., kinases).
Table 3: Heterocyclic Modifications
Compound Heterocycle Molecular Weight (g/mol) Key Advantage
(3-Chloro-5-CF₃-pyridin-2-yl)-piperidin-4-amine HCl Pyridine + CF₃ 316.15 Metabolic stability
4-(4-Chlorobenzyl)-1-pyrrolopyrimidine-piperidine HCl Pyrrolopyrimidine 378.3 Enhanced target binding

Chain-Length and Functional Group Variations

  • [1-(3-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride (): Structure: Ethyl linker between phenyl and piperidine.
  • 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride (): Structure: Nitro group (-NO₂) on the benzyl ring. Impact: Nitro groups are electron-withdrawing, which may reduce stability but increase reactivity in synthetic pathways.
Table 4: Chain and Functional Group Variations
Compound Functional Group Molecular Weight (g/mol) Key Effect
[1-(3-Cl-phenyl)-ethyl]-piperidin-4-amine HCl Ethyl linker ~275.7 Increased conformational flexibility
1-(3-Nitrobenzyl)piperidin-4-amine diHCl -NO₂ ~329.6 (C₁₂H₁₆Cl₂N₃O₂) Higher reactivity

Biological Activity

(3-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-chlorobenzyl group and an amine functional group. This unique structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds, while the 3-chlorobenzyl group participates in hydrophobic interactions, modulating the activity of various proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains and fungi, indicating its potential as an antimicrobial agent. The compound's mechanism involves disrupting microbial cell membranes or inhibiting critical metabolic pathways.

Neuropharmacological Effects

The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This suggests potential applications in treating psychiatric disorders and neurodegenerative diseases. In vitro studies have demonstrated its ability to modulate receptor activity, which could lead to therapeutic benefits in conditions like Alzheimer's disease .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Preliminary results show promise in various cancer models, warranting further investigation into its efficacy and safety .

Data Summary

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive/negative bacteria
NeuropharmacologicalModulates dopamine/serotonin pathways
AnticancerInhibits proliferation in cancer cells

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting potent antimicrobial activity.
  • Neuropharmacological Investigation : In a series of receptor binding assays conducted on HEK293 cells expressing human serotonin receptors, the compound exhibited high affinity for 5-HT2A receptors, indicating its potential use in treating mood disorders .
  • Anticancer Research : A recent study assessed the compound's effects on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability, with IC50 values around 15 µM after 48 hours of treatment, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride, and what are their key reaction conditions?

  • Methodological Answer : The compound can be synthesized via Mannich reactions , which involve condensation of a ketone (e.g., acetophenone derivatives), formaldehyde, and an amine (e.g., phenethylamine hydrochloride). Yields typically range from 87–98% under optimized conditions, with purification via recrystallization . Alternative routes include cyanidation/nitrile reduction/cyclization sequences, as seen in derivatives like 1-benzyl-3-piperidone, where 4-chlorobutyryl chloride reacts with sodium cyanide and benzyl chloride . Key parameters include temperature control (e.g., 170–176°C for cyclization) and stoichiometric ratios of reactants.

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard, as referenced in studies on structurally similar piperidine derivatives .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical. For example, the molecular weight (308.20 g/mol for analogous dihydrochloride salts) can be verified via MS .
  • Physical Properties : Melting point analysis (e.g., 170–176°C for related compounds) and Fourier-transform infrared (FTIR) spectroscopy for functional group identification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Methodological Answer :

  • Factorial Design : Use multi-variable optimization (e.g., temperature, solvent polarity, catalyst loading) to identify critical factors. For instance, adjusting the molar ratio of phenethylamine hydrochloride in Mannich reactions can enhance yield .
  • Process Control : Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR. Scale-up considerations include solvent recovery (e.g., ethanol/water mixtures) and avoiding exothermic side reactions .

Q. How should discrepancies in reported biological activities (e.g., cytotoxicity vs. anti-inflammatory effects) be addressed?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line specificity, incubation time). For example, cytotoxicity assays using MTT or resazurin must account for batch-to-batch variability in cell viability .
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., semicarbazide-sensitive amine oxidase (SSAO) activity) to clarify target engagement. Contradictory results may arise from off-target effects or metabolite interference .

Q. What safety protocols are critical during experimental handling of this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods to prevent inhalation of hydrochloride salt aerosols .
  • Storage : Store in airtight, light-resistant containers at 2–8°C. Avoid proximity to oxidizing agents or heat sources (>100°C) .
  • Emergency Measures : In case of skin contact, rinse immediately with 0.9% saline solution. For spills, neutralize with sodium bicarbonate before disposal .

Q. What pharmacological assays are suitable for evaluating its interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Enzyme Inhibition : Measure SSAO activity via spectrophotometric detection of hydrogen peroxide production during oxidative deamination of primary amines .
  • Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled antagonists) for GPCRs or ion channels. For example, piperidine derivatives have been tested for nicotinic acetylcholine receptor modulation .
  • Antimicrobial Testing : Broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

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